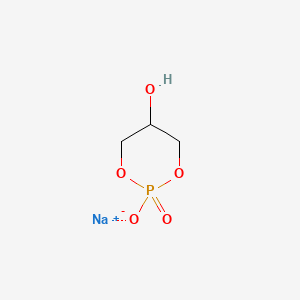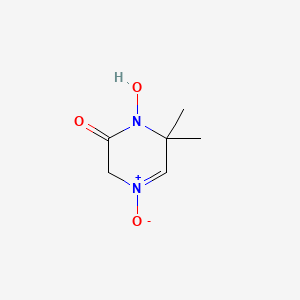
3-Acetyl-4-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-4-methylbenzonitrile: is an organic compound with the molecular formula C10H9NO. It is a derivative of benzonitrile, characterized by the presence of an acetyl group at the third position and a methyl group at the fourth position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-4-methylbenzonitrile can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methylbenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetyl-4-methylbenzonitrile undergoes various chemical reactions, including:
Reduction: Reduction of the nitrile group can yield primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various electrophiles in the presence of catalysts like AlCl3.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Acetyl-4-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties .
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of polymers and resins .
Wirkmechanismus
The mechanism of action of 3-Acetyl-4-methylbenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through pathways involving nucleophilic attack on the nitrile group, leading to the formation of reactive intermediates that can interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
- 4-Acetylbenzonitrile
- 4-Methylbenzonitrile
- 3-Acetylbenzonitrile
Comparison: 3-Acetyl-4-methylbenzonitrile is unique due to the presence of both an acetyl and a methyl group on the benzene ring. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs. For instance, the combination of electron-donating and electron-withdrawing groups on the aromatic ring can influence the compound’s behavior in electrophilic and nucleophilic reactions .
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
3-acetyl-4-methylbenzonitrile |
InChI |
InChI=1S/C10H9NO/c1-7-3-4-9(6-11)5-10(7)8(2)12/h3-5H,1-2H3 |
InChI-Schlüssel |
SXJUDXWULIDYLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C#N)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![10-[(Trifluoroacetyl)amino]-1-decanol](/img/structure/B13807473.png)









